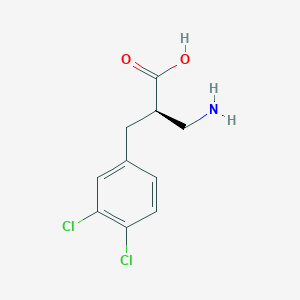
(R)-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a benzyl group substituted with two chlorine atoms at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl chloride and a suitable amino acid derivative.
Nucleophilic Substitution: The 3,4-dichlorobenzyl chloride undergoes nucleophilic substitution with the amino acid derivative under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives.
科学的研究の応用
®-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: It is used in the development of new materials and catalysts.
作用機序
The mechanism of action of ®-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the dichlorobenzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- ®-3-Amino-2-(3,4-dichlorophenyl)propanoic acid
- ®-3-Amino-2-(3,4-dichlorobenzyl)butanoic acid
Uniqueness
®-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid is unique due to its specific substitution pattern on the benzyl group and its chiral nature. This makes it a valuable compound for studying stereochemistry and chiral interactions in biological systems.
特性
分子式 |
C10H11Cl2NO2 |
|---|---|
分子量 |
248.10 g/mol |
IUPAC名 |
(2R)-2-(aminomethyl)-3-(3,4-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m1/s1 |
InChIキー |
OWUCQTYNFQLYOY-SSDOTTSWSA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@H](CN)C(=O)O)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1CC(CN)C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















